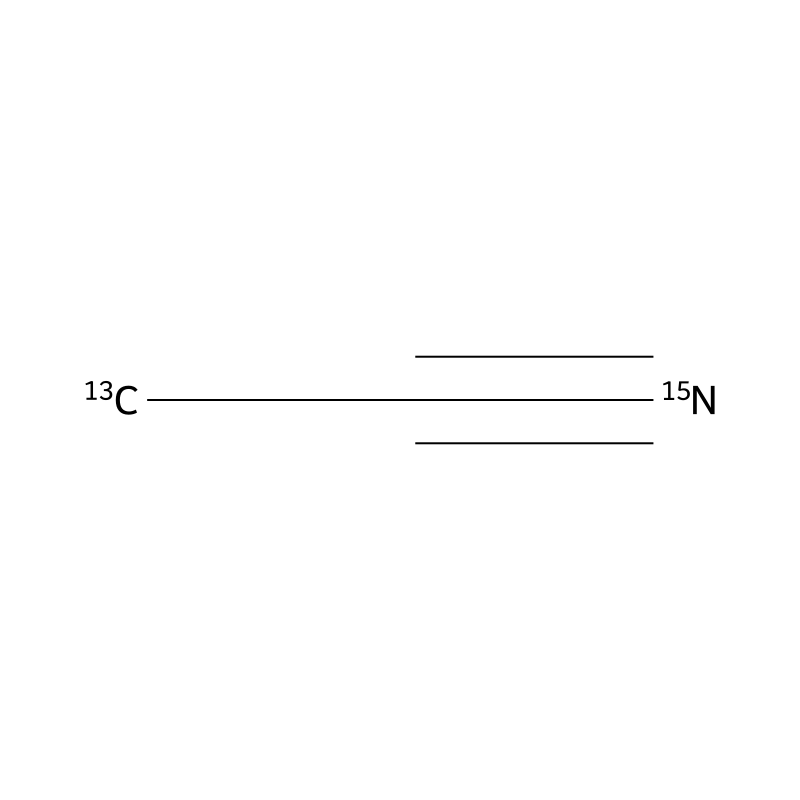

Methyl-13C cyanide-15N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Methyl-13C cyanide-15N, also referred to as acetonitrile-1-13C,15N, is a stable isotopically labeled compound derived from acetonitrile. In this compound, the carbon atom is replaced with its isotope carbon-13, and the nitrogen atom is substituted with nitrogen-15. This isotopic labeling allows for enhanced analysis in scientific research, particularly in nuclear magnetic resonance spectroscopy. The unique isotopic composition facilitates detailed structural and dynamic studies of various molecules, making it a valuable tool in chemical and biological research.

- Oxidation: The compound can be oxidized to produce acetic acid or its derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide under acidic conditions.

- Reduction: It can be reduced to form ethylamine or other amines using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

- Substitution: The cyano group in methyl-13C cyanide-15N can undergo nucleophilic substitution reactions where it is replaced by other nucleophiles such as hydroxide ions or amines under basic or neutral conditions .

The biological activity of methyl-13C cyanide-15N primarily arises from its use as a tracer in nuclear magnetic resonance spectroscopy. This compound allows researchers to study molecular structures and dynamics by providing distinct signals for the labeled carbon and nitrogen atoms. Its isotopic labeling enables tracking the movement and interactions of these atoms within biological systems, offering insights into molecular mechanisms and pathways involved in various biological processes .

The synthesis of methyl-13C cyanide-15N involves incorporating carbon-13 and nitrogen-15 isotopes into the acetonitrile molecule. A common synthesis method includes the reaction of 13C-labeled methyl iodide with 15N-labeled sodium cyanide under controlled conditions:

- Reagents: 13C-labeled methyl iodide and 15N-labeled sodium cyanide.

- Solvent: Anhydrous solvents such as dimethyl sulfoxide or acetonitrile.

- Conditions: Elevated temperatures to facilitate nucleophilic substitution reactions.

The process typically requires specialized facilities equipped to handle isotopes, ensuring high purity and yield through stringent reaction conditions. Purification techniques such as distillation or chromatography are employed to remove any impurities from the final product .

Methyl-13C cyanide-15N has several applications in scientific research:

- Nuclear Magnetic Resonance Spectroscopy: It is extensively used as a tracer to study molecular structures and dynamics.

- Chemical Probes: The compound serves as a sensitive probe for examining active sites in enzymes and other proteins, allowing researchers to monitor structural changes during interactions with ligands .

- Metabolic Studies: Its isotopic labeling aids in tracing metabolic pathways and understanding biochemical processes within living organisms.

In interaction studies, methyl-13C cyanide-15N is utilized to investigate binding interactions between ligands and proteins. The distinct chemical shifts observed in nuclear magnetic resonance spectroscopy allow researchers to monitor changes in the binding environment as ligands interact with target proteins. This capability enables the identification of binding sites and the assessment of ligand affinity, thereby providing insights into molecular recognition processes .

Methyl-13C cyanide-15N is unique due to its dual isotopic labeling, which enhances its utility in analytical techniques compared to similar compounds. Notable similar compounds include:

| Compound Name | Isotopic Labeling | Unique Features |

|---|---|---|

| Acetonitrile-1-13C | Carbon-13 only | Lacks nitrogen labeling |

| Acetonitrile-15N | Nitrogen-15 only | Lacks carbon labeling |

| Sarcosine-13C3, 15N methyl ester hydrochloride | Carbon-13 & Nitrogen-15 | Another dual-labeled compound used in similar applications |

Compared to these compounds, methyl-13C cyanide-15N offers a more comprehensive labeling approach that allows simultaneous observation of both carbon and nitrogen atoms within a molecule. This dual labeling provides more detailed data in scientific studies, making it particularly advantageous for researchers seeking to understand complex molecular interactions .

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant